4-Chloro-2-fluorobenzylmethylsulfone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClFO2S |
|---|---|
Molecular Weight |
222.66 g/mol |
IUPAC Name |
4-chloro-2-fluoro-1-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
VPLQKEAAUMOTPK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Fluorobenzylmethylsulfone
Direct Synthetic Routes to 4-Chloro-2-fluorobenzylmethylsulfone
The synthesis of this compound can be achieved through two primary direct routes: the alkylation of a sulfinate salt and the oxidation of a corresponding sulfide (B99878) precursor. These methods are fundamental in the formation of sulfone functionalities in organic chemistry.
Alkylation Strategies for Sulfone Formation
One of the most common and direct methods for the construction of the sulfone group is through the alkylation of sulfinate salts. This approach involves the reaction of a pre-formed sulfinate anion with a suitable electrophile, such as an alkyl halide. In the context of this compound, this strategy entails the reaction of a methanesulfinate (B1228633) salt (e.g., sodium methanesulfinate) with a 4-chloro-2-fluorobenzyl halide, typically 1-(bromomethyl)-4-chloro-2-fluorobenzene.
The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the methanesulfinate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-chloro-2-fluorobenzyl halide and displacing the halide leaving group. This forms the carbon-sulfur bond central to the sulfone structure. The choice of solvent is crucial and typically involves polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction.
Table 1: Representative Alkylation Reaction for Sulfone Synthesis
| scienceReactant 1 | scienceReactant 2 | thermostatTypical Conditions | biotechProduct |
|---|---|---|---|
| Sodium Methanesulfinate | 1-(Bromomethyl)-4-chloro-2-fluorobenzene | Polar aprotic solvent (e.g., DMF), elevated temperature | This compound |
Oxidative Approaches in the Synthesis of Methyl Sulfones
An alternative and widely used strategy for synthesizing sulfones is the oxidation of the corresponding sulfide. For the preparation of this compound, this would involve the oxidation of 4-chloro-2-fluorobenzyl methyl sulfide. This two-step process first requires the synthesis of the sulfide, followed by its oxidation.
The oxidation of sulfides to sulfones can be achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this transformation. The reaction often requires a catalyst to proceed efficiently and selectively to the sulfone, avoiding over-oxidation or stopping at the intermediate sulfoxide stage. Various catalytic systems have been developed for this purpose.
Common catalysts include metal-based systems such as those involving titanium, tungsten, or niobium. organic-chemistry.orgresearchgate.net For instance, tantalum carbide and niobium carbide have been shown to effectively catalyze the oxidation of sulfides with 30% hydrogen peroxide, with the latter showing high selectivity for sulfone formation. organic-chemistry.org Organocatalysts, such as 2,2,2-trifluoroacetophenone, have also been employed to facilitate this oxidation in the presence of H₂O₂. organic-chemistry.org Another mild and effective system involves the use of urea-hydrogen peroxide (UHP) in combination with phthalic anhydride (B1165640), which allows for the clean conversion of sulfides to sulfones. organic-chemistry.org
Precursor Synthesis and Functionalization Pathways for the 4-Chloro-2-fluorobenzyl Moiety
The synthesis of this compound relies on the availability of key precursors that form the 4-chloro-2-fluorobenzyl portion of the molecule.
Preparation of 4-Chloro-2-fluorobenzyl Halides (e.g., 1-(Bromomethyl)-4-chloro-2-fluorobenzene)
The most direct precursor for the alkylation strategy is a 4-chloro-2-fluorobenzyl halide. 1-(Bromomethyl)-4-chloro-2-fluorobenzene is a common choice due to the good leaving group ability of the bromide ion. This compound is typically synthesized from 4-chloro-2-fluorotoluene (B1583580) via a free-radical halogenation reaction. libretexts.orgmasterorganicchemistry.com
This reaction, often referred to as benzylic bromination, involves treating 4-chloro-2-fluorotoluene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation. libretexts.org The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride. This method selectively introduces a bromine atom at the benzylic position. libretexts.org
Synthetic Routes to Fluorinated and Chlorinated Aromatic Intermediates
The synthesis of the aforementioned precursors often begins with simpler, commercially available aromatic compounds.
4-Chloro-2-fluoroaniline : This compound is a versatile intermediate. One synthetic route involves the hydrolysis of 4-chloro-2-fluoroacetanilide. prepchem.com In this procedure, the acetanilide (B955) is heated under reflux with a base such as sodium hydroxide (B78521) in an alcoholic solvent to cleave the amide bond and yield the desired aniline (B41778). prepchem.com Another common approach is the reduction of the corresponding nitro compound, 4-chloro-2-fluoronitrobenzene, using reducing agents like iron or tin in an acidic medium or through catalytic hydrogenation. nbinno.comchemicalbook.com
4-Chloro-2-fluorobenzoic acid : This acid is primarily synthesized through the oxidation of the methyl group of 4-chloro-2-fluorotoluene. chemicalbook.comguidechem.com This transformation can be achieved using strong oxidizing agents. A method utilizing oxygen under pressure at elevated temperatures, catalyzed by a mixture of cobalt(II) and manganese(II) acetates with a bromide source in acetic acid, has been reported to give high yields of the carboxylic acid. chemicalbook.comguidechem.com
4-Chloro-2-fluorotoluene : This key starting material can be prepared from 5-chloro-2-methylaniline (B43014) (also known as 5-chloro-o-toluidine). google.comsigmaaldrich.com The synthesis involves a diazotization reaction, where the aniline is treated with a source of nitrous acid (e.g., sodium nitrite) in the presence of a strong acid. A notable method uses anhydrous hydrofluoric acid as both the solvent and the fluorine source. The intermediate diazonium salt is then decomposed by heating (thermolysis) to yield 4-chloro-2-fluorotoluene with high purity and yield. google.com
Table 2: Summary of Precursor Syntheses
| biotechTarget Precursor | scienceStarting Material | compostKey Reagents | hubReaction Type |
|---|---|---|---|
| 1-(Bromomethyl)-4-chloro-2-fluorobenzene | 4-Chloro-2-fluorotoluene | N-Bromosuccinimide (NBS), AIBN | Radical Bromination |
| 4-Chloro-2-fluoroaniline | 4-Chloro-2-fluoroacetanilide | NaOH, Ethanol | Hydrolysis |
| 4-Chloro-2-fluorobenzoic acid | 4-Chloro-2-fluorotoluene | O₂, Co(OAc)₂, Mn(OAc)₂, NaBr | Catalytic Oxidation |
| 4-Chloro-2-fluorotoluene | 5-Chloro-2-methylaniline | Anhydrous HF, NaNO₂ | Diazotization/Thermolysis |
Catalytic Systems and Reagents in the Synthesis of this compound
The successful synthesis of this compound and its precursors often relies on specific catalytic systems and reagents to ensure high yield and selectivity.
For the oxidative approach to the final product, various catalysts are employed to activate hydrogen peroxide. These include:
Heterogeneous Metal Catalysts : Nanocrystalline titanium dioxide (TiO₂) and metal carbides like niobium carbide (NbC) and tantalum carbide (TaC) are effective for sulfide oxidation. organic-chemistry.orgresearchgate.net Ionic liquid-based polyoxometalate salts and vanadium pentoxide (V₂O₅) have also been shown to be highly effective. nih.gov
Homogeneous and Organocatalysts : Systems like urea-hydrogen peroxide with phthalic anhydride provide a metal-free alternative. organic-chemistry.org
For the synthesis of the 4-chloro-2-fluorobenzyl moiety , specific reagents are crucial:
Radical Initiators : In the benzylic bromination of 4-chloro-2-fluorotoluene, initiators such as AIBN (azobisisobutyronitrile) or benzoyl peroxide are essential to start the free-radical chain reaction. libretexts.org
Diazotization Reagents : The conversion of anilines, such as 5-chloro-2-methylaniline, to the corresponding fluoroarenes requires a diazotizing agent, most commonly sodium nitrite (B80452) (NaNO₂) in a strong acid like anhydrous hydrofluoric acid. google.com
For the synthesis of aromatic intermediates , catalytic oxidation plays a key role:
Oxidation Catalysts : The conversion of 4-chloro-2-fluorotoluene to 4-chloro-2-fluorobenzoic acid is efficiently catalyzed by a combination of cobalt(II) and manganese(II) salts, often with a bromide promoter, which facilitates the aerobic oxidation of the methyl group. chemicalbook.com
The selection of the appropriate catalyst and reagent is paramount and depends on the specific synthetic step, substrate tolerance, and desired reaction conditions.
Process Optimization and Yield Enhancement in Laboratory-Scale Synthesis of this compound
The laboratory-scale synthesis of this compound via the nucleophilic substitution of a 4-chloro-2-fluorobenzyl halide with a methylsulfinate salt is subject to optimization to enhance the reaction yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the leaving group on the benzyl (B1604629) halide.
The reaction is typically a bimolecular nucleophilic substitution (S(_N)2) process. ucalgary.ca The rate and efficiency of such reactions are highly dependent on the reaction conditions.
Solvent Effects: The choice of solvent is critical in S(_N)2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are generally preferred as they can solvate the cation of the methylsulfinate salt, leaving the sulfinate anion more nucleophilic and available for reaction. rsc.org The solubility of the sulfinate salt is also a key consideration, with solvents like DMSO and DMF often providing good solubility. rsc.org
Temperature Control: The reaction temperature influences the rate of reaction. Generally, an increase in temperature leads to a faster reaction. However, excessively high temperatures can lead to the formation of side products, such as elimination products, although this is less common with primary benzylic halides. ucalgary.ca An optimal temperature must be determined to ensure a reasonable reaction time while minimizing the formation of impurities.
Concentration of Reactants: The concentration of both the 4-chloro-2-fluorobenzyl halide and the methylsulfinate salt can affect the reaction rate. Higher concentrations can lead to a faster reaction but may also increase the likelihood of side reactions. The stoichiometry of the reactants is also important; using a slight excess of the methylsulfinate salt can help to drive the reaction to completion.
Nature of the Leaving Group: The reactivity of the 4-chloro-2-fluorobenzyl halide is dependent on the nature of the halogen atom, which acts as the leaving group. The order of reactivity for leaving groups is typically I > Br > Cl > F. Therefore, using 4-chloro-2-fluorobenzyl bromide or iodide would be expected to result in a faster reaction and potentially higher yield compared to the corresponding chloride.
A systematic approach to process optimization would involve a Design of Experiments (DoE) methodology, where the effects of these parameters are studied simultaneously to identify the optimal reaction conditions.
Below is a hypothetical data table illustrating the effect of different parameters on the yield of this compound.
| Experiment | Solvent | Temperature (°C) | Reactant Ratio (Halide:Sulfinate) | Leaving Group | Yield (%) |
| 1 | Acetonitrile | 60 | 1:1.1 | Cl | 75 |
| 2 | DMF | 60 | 1:1.1 | Cl | 82 |
| 3 | DMSO | 60 | 1:1.1 | Cl | 85 |
| 4 | DMSO | 80 | 1:1.1 | Cl | 88 |
| 5 | DMSO | 80 | 1:1.2 | Cl | 90 |
| 6 | DMSO | 80 | 1:1.2 | Br | 95 |
Principles of Green Chemistry Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound can lead to a more environmentally benign and sustainable process.
Prevention of Waste: The primary goal of green chemistry is to prevent the formation of waste. This can be achieved by optimizing the reaction to achieve high yields and selectivity, thus minimizing the formation of byproducts.
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The nucleophilic substitution reaction for the synthesis of this compound generally has a good atom economy, as the main byproduct is a salt (e.g., sodium chloride or sodium bromide).
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. If heating is required, the optimal temperature should be determined to minimize energy use while maintaining a reasonable reaction rate.
Use of Renewable Feedstocks: While the starting materials for the synthesis of this compound are typically derived from petrochemical sources, the principles of green chemistry encourage the investigation of routes that utilize renewable feedstocks where feasible.
Reduce Derivatives: The synthetic route should be designed to avoid unnecessary derivatization steps, such as the use of protecting groups, as these add steps to the process and generate waste. The direct synthesis from a suitable halide and sulfinate avoids such steps.
Catalysis: The use of catalysts is preferred over stoichiometric reagents. While the primary reaction may not be catalytic, the synthesis of the starting materials could potentially be improved through catalytic methods.
Design for Degradation: The final product should be designed so that at the end of its function it can break down into innocuous degradation products and not persist in the environment. The biodegradability of this compound would need to be assessed.
Real-time Analysis for Pollution Prevention: Analytical methodologies should be developed to allow for real-time monitoring and control of the reaction to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention: The substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. This includes avoiding the use of highly reactive or toxic reagents and solvents.
By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Optimize reaction conditions for high yield and selectivity. |
| Atom Economy | The primary reaction has good atom economy. |
| Less Hazardous Chemical Syntheses | Use of less toxic reactants and reagents where possible. |
| Designing Safer Chemicals | Assess the toxicological profile of the final product. |
| Safer Solvents and Auxiliaries | Explore the use of greener solvents like water or PEG. nih.govacs.org |
| Design for Energy Efficiency | Optimize reaction temperature to minimize energy consumption. |
| Use of Renewable Feedstocks | Investigate bio-based routes for starting materials. |
| Reduce Derivatives | The proposed synthesis is direct and avoids protecting groups. |
| Catalysis | Utilize catalytic methods in the synthesis of precursors. |
| Design for Degradation | Evaluate the biodegradability of the final compound. |
| Real-time analysis | Implement in-process controls to monitor the reaction. |
| Inherently safer chemistry | Choose reagents and conditions to minimize accident risk. |
Chemical Derivatives and Analogues of 4 Chloro 2 Fluorobenzylmethylsulfone
Design Principles for Novel 4-Chloro-2-fluorobenzylmethylsulfone Derivatives
The design of new derivatives of this compound is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic profiles. A key strategy involves the concept of bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties to elicit a comparable biological response.
The sulfone moiety is a crucial pharmacophore due to its ability to act as a potent hydrogen bond acceptor, which can lead to strong interactions with biological targets. iomcworld.com Furthermore, the polarity of the sulfone group can help reduce the lipophilicity of a molecule, potentially improving its solubility and metabolic stability. researchgate.net In designing new analogues, the sulfone group can be considered a bioisostere for other functionalities like ketones or even carboxylic acids. researchgate.net Modifications might also include the replacement of the sulfone with sulfoximines or sulfonimidamides, which can introduce a stereogenic center at the sulfur atom and provide an additional vector for derivatization at the nitrogen atom, thereby offering opportunities to fine-tune the molecule's properties. acs.orgchemrxiv.orgresearchgate.net
Synthetic Strategies for Structurally Modified Analogues of this compound
The synthesis of structurally modified analogues of this compound can be systematically approached by altering either the halogenated aromatic ring or the alkyl sulfone chain. These modifications allow for a thorough exploration of the chemical space around the core scaffold.
The 4-chloro-2-fluorobenzyl moiety offers multiple positions for structural modification. The chlorine and fluorine atoms can be replaced with other halogens (e.g., bromine, iodine) or moved to different positions on the aromatic ring to investigate the impact of halogen bonding and electronic effects. Furthermore, other functional groups can be introduced onto the aromatic ring to probe for new interactions with potential biological targets.
A general synthetic route to such analogues would likely start from a substituted toluene (B28343) derivative, which can undergo benzylic halogenation followed by reaction with a sulfinate salt. For example, various substituted 2-fluorotoluenes can be synthesized and then converted to the corresponding benzyl (B1604629) bromides or chlorides. These intermediates can then react with sodium methanesulfinate (B1228633) to yield the desired substituted benzylmethylsulfone derivatives.
Table 1: Potential Starting Materials for Aromatic Ring Modification
| Starting Material | Potential Modification |
|---|---|
| 4-Bromo-2-fluorotoluene | Introduction of a bromine substituent |
| 2-Fluoro-4-iodotoluene | Introduction of an iodine substituent |
| 4-Cyano-2-fluorotoluene | Introduction of a cyano group |
| 2-Fluoro-4-nitrotoluene | Introduction of a nitro group |
The methylsulfone portion of the molecule can also be readily modified. The length of the alkyl chain can be extended (e.g., ethyl, propyl) or branched to explore the impact of size and lipophilicity. Unsaturated moieties, such as a vinyl sulfone, could also be incorporated, which might act as a Michael acceptor and form covalent bonds with biological targets. acs.orgnih.govnus.edu.sgacs.org
The synthesis of these analogues would involve the reaction of 4-chloro-2-fluorobenzyl bromide with different sodium alkylsulfinates. Alternatively, the alkyl group could be functionalized with polar groups, such as hydroxyl or amino groups, to enhance solubility and introduce new hydrogen bonding capabilities.
Table 2: Examples of Alkyl Sulfone Chain Variations
| Alkyl Group | Resulting Sulfone | Potential Property Change |
|---|---|---|
| Ethyl | 4-Chloro-2-fluorobenzylethylsulfone | Increased lipophilicity |
| Isopropyl | 4-Chloro-2-fluorobenzylisopropylsulfone | Increased steric bulk |
| Vinyl | 4-Chloro-2-fluorobenzylvinylsulfone | Covalent binding potential |
Scaffold Diversification and Library Generation Based on the this compound Core
To efficiently explore the structure-activity relationships, combinatorial chemistry approaches can be employed to generate a library of diverse analogues. acs.orgnih.govnus.edu.sgacs.org This can be achieved through parallel synthesis, where a common intermediate is reacted with a variety of building blocks.
A plausible strategy for library generation would involve the synthesis of the key intermediate, 4-chloro-2-fluorobenzyl bromide. This electrophilic building block can then be reacted in parallel with a diverse set of nucleophiles. For instance, a library of sulfones can be generated by reacting 4-chloro-2-fluorobenzyl bromide with a collection of different sodium sulfinates in a multi-well plate format.
Furthermore, solid-phase synthesis strategies, which have been successfully applied to the generation of vinyl sulfone libraries, could be adapted. acs.orgnus.edu.sgacs.org This would involve anchoring a suitable precursor to a solid support, followed by a series of reactions to build the desired analogues, and finally cleavage from the resin to yield the purified products. Such an approach would facilitate the rapid synthesis and purification of a large number of compounds for screening.
Structural Characterization of Novel Derivatives
The unambiguous determination of the structure of newly synthesized derivatives is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the new compounds, confirming their chemical formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, particularly the characteristic strong asymmetric and symmetric stretching vibrations of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.
By employing these analytical methods, the precise chemical structure of each novel derivative of this compound can be confidently established.
Reactivity and Mechanistic Studies of 4 Chloro 2 Fluorobenzylmethylsulfone
Elucidation of Reaction Pathways Involving the 4-Chloro-2-fluorobenzylmethylsulfone Moiety
The reaction pathways of this compound are predominantly dictated by the reactivity of the substituted benzene (B151609) ring and the benzylic position of the methylsulfone group. The aromatic ring is susceptible to both electrophilic and nucleophilic aromatic substitution, while the benzylic protons exhibit acidity, allowing for reactions via carbanion intermediates.
One potential pathway involves the deprotonation of the benzylic carbon, alpha to the sulfonyl group, using a strong base. The resulting carbanion is stabilized by the strong electron-withdrawing sulfonyl group. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions, such as alkylation or aldol-type condensations.
Another significant reaction pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the halogen atoms on the aromatic ring. The presence of the strongly deactivating sulfonyl group, particularly when it is ortho or para to a halogen, significantly activates the ring towards this type of reaction.
Electrophilic aromatic substitution (EAS) represents a third major pathway. However, the cumulative electron-withdrawing effects of the chloro, fluoro, and sulfonyl groups deactivate the ring, making these reactions challenging and requiring harsh conditions.
Investigation of Substitution Reactions on the this compound Framework
Substitution reactions on the this compound framework can occur at either the aromatic ring or the benzylic position.
Aromatic Substitution:
Nucleophilic Aromatic Substitution (SNAr): The benzene ring of this compound is highly susceptible to SNAr reactions due to the presence of the electron-withdrawing sulfonyl group and the two halogen atoms. Nucleophiles will preferentially attack the positions activated by these groups.
Electrophilic Aromatic Substitution (EAS): As mentioned, the aromatic ring is deactivated, making EAS reactions less favorable. If forced, the directing effects of the existing substituents would guide the incoming electrophile.
Benzylic Substitution:
The benzylic protons are acidic and can be removed by a base to form a carbanion. This allows for substitution reactions at this position. For example, reaction with an alkyl halide in the presence of a base would lead to the formation of a more substituted sulfone.
Electrophilic and Nucleophilic Aromatic Substitution Investigations on the Benzyl (B1604629) Sulfone
The orientation of substituents on the benzene ring plays a crucial role in determining the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr):
The sulfonyl group is a powerful activating group for SNAr reactions, particularly at the ortho and para positions. In this compound, the chlorine atom is para to the benzylsulfone group, and the fluorine atom is ortho. Both positions are therefore activated towards nucleophilic attack. The relative lability of the leaving groups (F vs. Cl) and the specific reaction conditions will determine which halogen is substituted. Generally, fluoride (B91410) is a better leaving group in SNAr reactions than chloride.
Electrophilic Aromatic Substitution (EAS):
Influence of Chlorine, Fluorine, and Sulfone Functional Groups on Reactivity
The reactivity of this compound is a direct consequence of the electronic properties of its substituents.
Chlorine and Fluorine: Both are electronegative atoms that withdraw electron density from the aromatic ring via the inductive effect, deactivating it towards EAS. However, they possess lone pairs of electrons that can be donated to the ring through resonance, making them ortho, para-directors. In the context of SNAr, their electron-withdrawing nature enhances the electrophilicity of the ring carbons to which they are attached.
Sulfone Group: The sulfonyl group (-SO2-) is a very strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It deactivates the aromatic ring towards EAS and is a meta-director. Conversely, it strongly activates the ring for SNAr, especially at the ortho and para positions. The sulfone group also significantly increases the acidity of the adjacent benzylic protons.
The interplay of these functional groups results in a highly electron-deficient aromatic ring, which is prone to nucleophilic attack, and an acidic benzylic position that can serve as a site for carbanion formation.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Kinetics:
The rates of SNAr reactions are highly dependent on the nature of the nucleophile, the leaving group, and the solvent. For this compound, the presence of the strongly activating sulfonyl group suggests that these reactions would proceed at a reasonable rate under appropriate conditions. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex.
For EAS reactions, the high deactivation of the ring implies that the activation energy for the formation of the sigma complex (arenium ion) would be very high, leading to slow reaction rates.
Thermodynamics:
The thermodynamics of reactions involving sulfones can be influenced by the stability of the starting materials and products. For instance, the sulfonation of alkylbenzenes is generally a thermodynamically favorable process. sapub.org The thermal decomposition of sulfones is also a relevant consideration, with acyclic sulfones often showing higher thermal stability than cyclic ones. acs.org In the context of this compound, substitution reactions that lead to the formation of more stable products will be thermodynamically favored.
Below is a table summarizing the expected reactivity of this compound.
| Reaction Type | Reactivity | Key Influencing Factors | Expected Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | High | Strong activation by the sulfonyl group at ortho and para positions. | Substitution of fluorine or chlorine by a nucleophile. |
| Electrophilic Aromatic Substitution (EAS) | Low | Strong deactivation by all three substituents. | Requires harsh conditions; substitution at the least deactivated position. |
| Benzylic Deprotonation | Moderate to High | Acidity enhanced by the electron-withdrawing sulfonyl group. | Formation of a stabilized carbanion, which can react with electrophiles. |
Theoretical and Computational Investigations of 4 Chloro 2 Fluorobenzylmethylsulfone
Quantum Chemical Calculations for Molecular Structure and Conformation of 4-Chloro-2-fluorobenzylmethylsulfone
Analysis of Electronic Structure and Frontier Molecular Orbitals of this compound
The electronic properties of this compound can be investigated through analysis of its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific data for this compound is not published, computational methods like DFT would be employed for this analysis. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.
Computational Modeling for Reaction Mechanism Prediction
Computational modeling serves as a powerful tool for predicting the potential reaction mechanisms of this compound. Although specific studies on this compound are absent from the literature, the general approach involves using quantum chemical calculations to map the potential energy surface of a proposed reaction. This would involve identifying transition states and intermediates to determine the most energetically favorable reaction pathway. Such studies could provide insights into its synthesis, degradation, or potential interactions with biological targets.
Quantitative Structure-Reactivity Relationship (QSAR) Studies for this compound Analogues
Quantitative Structure-Reactivity Relationship (QSAR) studies for analogues of this compound have not been specifically reported. QSAR models are developed to correlate the chemical structure of a series of compounds with their reactivity. For a series of sulfone analogues, this would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a mathematical model that predicts their reactivity. Such a model could be instrumental in designing new analogues with desired reactivity profiles.
Spectroscopic Property Prediction through Computational Methods
The spectroscopic properties of this compound, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, can be predicted using computational methods. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. Theoretical IR spectra are typically computed from the vibrational frequencies obtained through DFT calculations. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. While specific computational spectroscopic data for this compound is not available, these methods are standard tools for the characterization of novel compounds. nih.gov
Advanced Applications of 4 Chloro 2 Fluorobenzylmethylsulfone in Specialized Research Domains
Utilization as a Biochemical Tool in Proteomics Research
In the field of proteomics, which involves the large-scale study of proteins, chemical probes are essential for elucidating protein function and interactions. While direct studies on 4-Chloro-2-fluorobenzylmethylsulfone are not extensively documented, the sulfone moiety is a key component in various biochemical probes. For instance, vinyl sulfones have been identified as inhibitors of complement-dependent cytotoxicity in neuromyelitis optica, highlighting the potential for sulfone-containing small molecules to interact specifically with protein systems. nih.gov
Benzophenone photoprobes are another class of tools used in chemical proteomics to map protein-protein interactions. nih.govspringernature.com These probes form covalent bonds with target proteins upon UV irradiation, allowing for the identification of binding partners. nih.gov The structural backbone of this compound could potentially be functionalized to incorporate such photoactive groups, thereby creating novel probes to investigate protein complexes within human cells. biorxiv.org The screening of electrophilic compounds using proteomic platforms has proven effective in discovering small molecules that modulate protein-protein interactions. biorxiv.org Given the electrophilic nature of the sulfonyl group, this compound and its derivatives could be valuable candidates for such screening campaigns.
Role in Organic Synthesis as a Versatile Building Block or Intermediate
The chemical structure of this compound makes it a valuable building block in organic synthesis. The presence of chloro and fluoro substituents on the benzene (B151609) ring, along with the methylsulfone group, offers multiple sites for chemical modification. Sulfones, in general, are recognized for their utility in forming carbon-carbon bonds and as precursors to a wide range of organic molecules. organic-chemistry.org
One area of significant potential is in the synthesis of substituted pyrimidines. Pyrimidine derivatives are of great interest due to their wide range of biological activities. growingscience.comnih.gov The synthesis of these compounds often involves the reaction of a suitable building block with a pyrimidine precursor. For example, 4-chloro-2-(trichloromethyl)pyrimidines have been used as intermediates in substitution reactions to create a variety of pyrimidine derivatives. thieme.deresearchgate.net It is conceivable that this compound could be functionalized to react with pyrimidine precursors, leading to novel substituted pyrimidines with potential applications in medicinal chemistry. The reactivity of the benzylsulfone moiety can be tuned to participate in various coupling reactions, further expanding its utility in the synthesis of complex organic molecules. organic-chemistry.org
Exploration in Material Science Research as a Component in Functional Materials
While specific research on the application of this compound in material science is limited, the properties of sulfone-containing polymers suggest potential avenues for exploration. Polymers incorporating sulfone groups are known for their high strength, resistance to oxidation and high temperatures, and stability under stress. These properties make them valuable in engineering plastics and other high-performance materials.
The introduction of fluorine and chlorine atoms in this compound could impart additional desirable properties to polymers, such as reduced flammability and altered solubility characteristics. The compound could potentially be used as a monomer or an additive in the synthesis of novel functional materials with tailored thermal and mechanical properties. Further research would be needed to explore its polymerization potential and the characteristics of the resulting materials.
Environmental Research Applications: Investigation of Adsorption and Degradation Mechanisms
The environmental fate of halogenated organic compounds is a significant area of research. While there is no specific data on the environmental behavior of this compound, studies on structurally similar compounds like 4-chloro-2-nitrophenol can provide valuable insights. Research on 4-chloro-2-nitrophenol has investigated its removal from wastewater through adsorption and degradation processes.
Drawing parallels, it can be hypothesized that the presence of the chloro and fluoro substituents on the aromatic ring of this compound will influence its environmental persistence and biodegradability. The sulfone group may also play a role in its adsorption to soil and sediment. Understanding the adsorption and degradation mechanisms of this compound is crucial for assessing its potential environmental impact. Future research could focus on its microbial degradation pathways and its potential for removal from contaminated water sources using advanced oxidation processes or specialized adsorbents. The study of heterocyclic pharmaceuticals as emerging contaminants also provides a framework for understanding the long-term risks and impacts of such compounds in the environment. researchgate.net
Investigation of Non-Clinical Biological Activities and Mechanistic Probes
The sulfone functional group is present in a number of compounds with diverse biological activities, including antimicrobial and antiproliferative effects. nih.govresearchgate.net This suggests that this compound could be a candidate for investigation into its own non-clinical biological activities. For instance, novel sulfone biscompounds containing a 1,2,3-triazole moiety have demonstrated powerful antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov
The halogenated phenyl ring in this compound could also contribute to its biological activity. For example, chalcones with a chlorine atom have shown significant antimicrobial activity. mdpi.com Therefore, it is plausible that this compound could exhibit interesting in vitro biological properties.
In Vitro Screening Methodologies for Biological Activity Profiling
To explore the potential biological activities of this compound, a variety of in vitro screening methodologies could be employed. These assays are crucial for identifying and characterizing the biological effects of a compound at the cellular and molecular level.
A primary step would be to assess its general cytotoxicity against a panel of human cancer cell lines using assays like the MTT or SRB assay. This would provide a baseline understanding of its antiproliferative potential. nih.gov Furthermore, its antimicrobial activity could be evaluated against a range of pathogenic bacteria and fungi using standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). acs.org
Enzyme inhibition assays are another important screening tool. Given that some sulfone derivatives act as enzyme inhibitors, screening this compound against a panel of relevant enzymes, such as kinases or proteases, could reveal specific molecular targets. mdpi.com For example, the inhibitory potential of sulfoxide (B87167) and sulfone metabolites of various drugs has been evaluated against cytochrome P450 (CYP) isoforms. nih.gov
Below is a table summarizing potential in vitro screening methodologies:
| Assay Type | Purpose | Example Cell Lines/Organisms |
| Cytotoxicity Assays (e.g., MTT, SRB) | To determine the antiproliferative activity. | A549 (lung carcinoma), A431 (skin carcinoma), H1975 (lung carcinoma) mdpi.com |
| Antimicrobial Assays (MIC, MBC) | To assess antibacterial and antifungal activity. | Escherichia coli, Staphylococcus aureus, Candida albicans acs.org |
| Enzyme Inhibition Assays | To identify specific molecular targets. | EGFR tyrosine kinase mdpi.com, Cytochrome P450 isoforms nih.gov |
| Complement-Dependent Cytotoxicity (CDC) Assay | To evaluate inhibition of the complement system. | U87-MG cells expressing human AQP4 nih.gov |
Mechanistic Studies of Compound-Target Interactions in Model Systems
Once a biological activity is identified through in vitro screening, the next step is to elucidate the underlying mechanism of action. Mechanistic studies are essential for understanding how a compound interacts with its biological target and produces its observed effect.
If this compound shows, for example, anticancer activity, molecular docking studies could be performed to predict its binding mode with potential protein targets. nih.govmdpi.com These computational studies can provide insights into the specific amino acid residues involved in the interaction.
Further experimental validation can be achieved through techniques such as site-directed mutagenesis, where key residues in the target protein are altered to confirm their role in binding. Biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and kinetics of the compound-target interaction.
In the context of antimicrobial activity, studies could investigate whether the compound disrupts the bacterial cell membrane or inhibits essential metabolic pathways. acs.org For enzyme inhibitors, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). mdpi.com
Future Research Directions and Emerging Opportunities for 4 Chloro 2 Fluorobenzylmethylsulfone
Development of Innovative and Sustainable Synthetic Routes with Improved Atom Economy
A primary focus for future research is the development of synthetic methodologies that are not only efficient but also environmentally benign. The principles of green chemistry, particularly atom economy, are central to this endeavor. jocpr.comprimescholars.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Traditional sulfone syntheses, such as the oxidation of sulfides or Friedel-Crafts-type reactions, often involve stoichiometric reagents and can generate significant waste. nih.gov
Future routes to 4-Chloro-2-fluorobenzylmethylsulfone and related compounds will likely prioritize catalyst- and solvent-free conditions. For instance, the oxidation of the corresponding sulfide (B99878) using 30% aqueous hydrogen peroxide represents a highly atom-efficient method, with water as the only byproduct. rsc.org This approach avoids the need for organic solvents and metal catalysts, aligning with green chemistry principles. rsc.orglookchem.com Other emerging technologies include photocatalysis and electrochemistry, which offer alternative energy inputs to drive reactions sustainably. nih.govnih.gov The direct functionalization of C-H bonds is another powerful strategy that enhances atom economy by avoiding the pre-functionalization of starting materials. researchgate.netmdpi.com Furthermore, catalyst- and additive-free hydrosulfonylation reactions present a cost-effective and sustainable paradigm for constructing sulfones with high atom economy. nih.gov
| Catalyst-Free Hydrosulfonylation | Direct addition of sulfinic acids to unsaturated bonds. nih.gov | Proceeds under ambient conditions without catalysts or additives, demonstrating exceptional atom economy. nih.gov |
Exploration of Undiscovered Derivatization Chemistries for Structural Diversity
To fully explore the potential of the this compound scaffold, research into novel derivatization chemistries is essential. The sulfone group is a versatile functional handle, capable of participating in a wide array of transformations that can generate diverse molecular architectures. nih.govrsc.org
Future work will likely focus on catalytic methods that enable precise modification of the molecule. Transition metal-catalyzed cross-coupling reactions, for example, can utilize the sulfone group as a leaving group (desulfonylative coupling) to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgsci-hub.stnih.gov This allows for the arylation, alkenylation, or alkynylation of the benzylic position, providing access to a vast chemical space. rsc.org
Another promising avenue is the direct functionalization of C-H bonds at positions alpha to the sulfonyl group or on the aromatic ring. rsc.orgnih.gov These methods circumvent the need for stoichiometric bases and multi-step sequences, offering a more direct and efficient way to introduce new functional groups. rsc.org The development of photocatalytic and electrochemical derivatization methods could also provide milder and more selective reaction conditions for modifying the core structure.
Table 2: Potential Derivatization Strategies for Benzylic Sulfones
| Derivatization Strategy | Description | Potential for Structural Diversity |
|---|---|---|
| Desulfonylative Cross-Coupling | The sulfonyl group is replaced via a transition-metal-catalyzed reaction (e.g., Suzuki-Miyaura). sci-hub.stnih.gov | Enables the introduction of various aryl, heteroaryl, and vinyl groups at the benzylic position. sci-hub.st |
| α-C-H Functionalization | Direct modification of the C-H bond adjacent to the sulfonyl group. rsc.org | Allows for alkylation, arylation, and other substitutions to build complexity. |
| Photochemical Cleavage/Modification | Using light to cleave C-S bonds and generate reactive intermediates for further reaction. researchgate.net | Can be used to prepare new sulfones or sulfinic acids, opening different synthetic pathways. researchgate.net |
| Catalytic C-S Bond Activation | Direct functionalization involving the cleavage and reformation of the C-S bond. rsc.org | Circumvents traditional multi-step sequences, enabling direct formation of new C-C or C-X bonds. rsc.org |
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Process Analytical Technology (PAT) provides a framework for achieving this by integrating real-time, in-line analytical techniques into chemical processes. researchgate.netresearchgate.netlongdom.org The goal of PAT is to ensure final product quality through process monitoring, analysis, and control. researchgate.netnih.gov
Advanced spectroscopic methods are the core tools of PAT. mt.com For reactions involving this compound, techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real time without disturbing the reaction. mt.comnih.gov This data provides invaluable kinetic and mechanistic information, helping to identify reaction bottlenecks or transient species. nih.gov Mass spectrometry, coupled with ambient ionization techniques like low-temperature plasma (LTP) or probe electrospray ionization (PESI), also enables real-time monitoring of reaction progress directly from the reaction vessel. researchgate.netshimadzu.com These approaches allow for rapid optimization of reaction conditions and ensure process robustness and safety. mt.com
Integration of Machine Learning and Artificial Intelligence for Predictive Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can analyze vast datasets to predict the properties of novel compounds and suggest optimal conditions for their synthesis, significantly accelerating the research and development cycle. rsc.orgbme.hu
For this compound derivatives, AI models can be trained on existing chemical databases to predict various properties, such as bioactivity, toxicity, or material characteristics, based solely on molecular structure. bme.hubio-itworld.com This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving considerable time and resources. Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can identify the key molecular features responsible for a desired effect. bio-itworld.com
Expanding the Scope of Non-Clinical Research Applications and Interdisciplinary Collaborations
While the specific applications of this compound are still emerging, the broader class of sulfones is known for its utility in diverse fields beyond medicine. nih.govnih.gov Future research should actively seek to expand the non-clinical applications of this compound through interdisciplinary collaborations.
In materials science , the high chemical stability and strong electron-withdrawing nature of the sulfone group make it a valuable component in functional materials. nih.govnih.gov Collaborations with materials scientists could lead to the development of novel polymers, organic electronics, or photoconducting materials incorporating the this compound moiety. researchgate.net
In agrochemicals , many commercial pesticides and herbicides contain sulfone groups. nih.govnih.govresearchgate.net Partnering with agricultural scientists could uncover potential applications for this compound or its derivatives as new crop protection agents.
Finally, the unique combination of sulfur, fluorine, and chlorine atoms in the molecule suggests potential for use as a specialized chemical probe or building block in synthetic and medicinal chemistry . Collaborations with biochemists and pharmacologists could explore its utility in assay development or as a scaffold for creating libraries of bioactive compounds. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
